L-tartaric acid; vinflunine
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Overview
Description
L-tartaric acid, also known as 2,3-dihydroxybutanedioic acid, is a naturally occurring organic acid found in various plants, particularly in grapes. It is a white, crystalline substance with a strong acidic taste. L-tartaric acid is widely used in the food industry as an acidulant and antioxidant, and it plays a significant role in winemaking. It is also used in pharmaceuticals, cosmetics, and chemical synthesis .
Preparation Methods
Vinflunine is synthesized through a semi-synthetic process involving superacidic chemistry. This method selectively introduces two fluorine atoms at the 20’ position of the catharanthine moiety of the vinca alkaloid molecule. The process optimizes the therapeutic index of the compound and enhances its anti-tumor activity .
Chemical Reactions Analysis
L-tartaric acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to tartronic acid using nitric acid or hydrogen peroxide in the presence of a ferrous salt
Reduction: L-tartaric acid can be reduced to succinic acid using hydrogen.
Complexation: It forms complexes with metal ions such as copper and iron.
Common reagents used in these reactions include nitric acid, hydrogen peroxide, and ferrous salts. Major products formed include tartronic acid and succinic acid .
Scientific Research Applications
Vinflunine is primarily used in cancer research and treatment:
Chemistry: It serves as a model compound for studying microtubule inhibitors and their interactions with tubulin.
Biology: Vinflunine is used to investigate the mechanisms of cell cycle arrest and apoptosis in cancer cells.
Medicine: It is employed in clinical trials and treatments for various cancers, including urothelial carcinoma, non-small cell lung cancer, and breast cancer
Mechanism of Action
Vinflunine exerts its effects by binding to tubulin, inhibiting its polymerization into microtubules. This suppression of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include tubulin and microtubules, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
L-tartaric acid is similar to other hydroxycarboxylic acids such as citric acid and malic acid. it is unique in its strong acidic taste and its ability to form stable complexes with metal ions. Similar compounds include:
Citric Acid: Found in citrus fruits, used as a preservative and flavoring agent.
Malic Acid: Found in apples, used in food and beverage industries for its tart flavor.
Succinic Acid: Used in the synthesis of pharmaceuticals and as a food additive
Vinflunine
Properties
Molecular Formula |
C49H60F2N4O14 |
---|---|
Molecular Weight |
967.0 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;methyl 11-acetyloxy-4-[16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
TXONSEMUKVZUON-UHFFFAOYSA-N |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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